molecular formula C16H25BrClNO B4214810 N-[(5-bromo-2-propoxyphenyl)methyl]cyclohexanamine;hydrochloride

N-[(5-bromo-2-propoxyphenyl)methyl]cyclohexanamine;hydrochloride

Cat. No.: B4214810
M. Wt: 362.7 g/mol
InChI Key: FRIBYFZGSIBHBL-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-propoxyphenyl)methyl]cyclohexanamine;hydrochloride is a chemical compound with a complex structure, featuring a brominated benzyl group, a propoxy substituent, and a cyclohexanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-propoxyphenyl)methyl]cyclohexanamine;hydrochloride typically involves multiple steps, starting with the bromination of a benzyl precursor. The propoxy group is then introduced through an etherification reaction. Finally, the cyclohexanamine moiety is attached via a nucleophilic substitution reaction. The hydrochloride salt is formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-propoxyphenyl)methyl]cyclohexanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(5-bromo-2-propoxyphenyl)methyl]cyclohexanamine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies involving cell signaling pathways or as a probe to investigate biological processes.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-propoxyphenyl)methyl]cyclohexanamine;hydrochloride involves its interaction with specific molecular targets. The brominated benzyl group and the propoxy substituent may play a role in binding to receptors or enzymes, while the cyclohexanamine moiety could influence the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-propoxybenzyl)cyclohexanamine hydrochloride
  • N-(5-fluoro-2-propoxybenzyl)cyclohexanamine hydrochloride
  • N-(5-iodo-2-propoxybenzyl)cyclohexanamine hydrochloride

Uniqueness

N-[(5-bromo-2-propoxyphenyl)methyl]cyclohexanamine;hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The propoxy group also adds to its distinct chemical properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5-bromo-2-propoxyphenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.ClH/c1-2-10-19-16-9-8-14(17)11-13(16)12-18-15-6-4-3-5-7-15;/h8-9,11,15,18H,2-7,10,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIBYFZGSIBHBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)CNC2CCCCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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